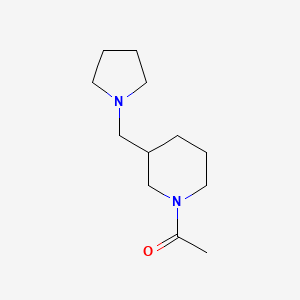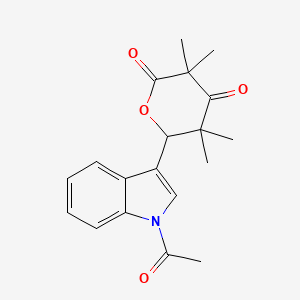![molecular formula C18H25N3O B6135405 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B6135405.png)
1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine, also known as IMPEP, is a novel compound that has attracted attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neuroscience, 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been shown to activate the PI3K/Akt signaling pathway, which can promote cell survival and protect against neurodegeneration. In cardiovascular research, 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been shown to activate the NO/cGMP signaling pathway, which can induce vasodilation and improve cardiac function. In cancer research, 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been shown to inhibit the NF-κB signaling pathway, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been shown to have various biochemical and physiological effects in animal models. In neuroscience, 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been shown to improve cognitive function and protect against neurodegeneration. In cardiovascular research, 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been shown to induce vasodilation and improve cardiac function. In cancer research, 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine in lab experiments include its high potency, selectivity, and specificity. 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine can be used to study various signaling pathways and their effects on cells. However, the limitations of using 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine. In neuroscience, future studies could focus on the potential therapeutic applications of 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cardiovascular research, future studies could focus on the potential therapeutic applications of 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine in treating heart failure and hypertension. In cancer research, future studies could focus on the potential therapeutic applications of 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine in treating various types of cancer. Additionally, future studies could focus on improving the solubility and bioavailability of 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine to enhance its therapeutic potential.
Conclusion:
In conclusion, 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine is a novel compound that has attracted attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has shown promising results in various fields of research, and further studies could lead to the development of new therapies for various diseases.
Synthesis Methods
The synthesis of 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine involves the reaction of 1-(4-chlorobenzyl)-1H-imidazole with 3-(2-bromoethyl)anisole in the presence of sodium hydride and palladium acetate. The resulting compound is then subjected to a reduction reaction using lithium aluminum hydride, followed by a hydrolysis reaction using hydrochloric acid to obtain the final product.
Scientific Research Applications
1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cardiovascular research, 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been shown to have vasodilatory effects and can improve cardiac function in animal models of heart failure. In cancer research, 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been shown to have anticancer effects and can induce apoptosis in cancer cells.
properties
IUPAC Name |
1-(1H-imidazol-5-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-22-18-6-2-4-15(10-18)7-8-16-5-3-9-21(12-16)13-17-11-19-14-20-17/h2,4,6,10-11,14,16H,3,5,7-9,12-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIIMGYAWFAADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2CCCN(C2)CC3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,4-difluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6135338.png)
![2-{4-[1-(allylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6135343.png)
![7-[2-(2-isobutyl-1H-benzimidazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6135345.png)


![2-({[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol](/img/structure/B6135362.png)
![2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6135383.png)
![3,4,5-triethoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B6135386.png)

![2-[(diphenylcarbonohydrazonoyl)diazenyl]phenol](/img/structure/B6135397.png)
![N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6135398.png)
![ethyl 4-{[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6135411.png)
![2-benzyl-4-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]morpholine](/img/structure/B6135418.png)